

# Benzoximate: A Technical Guide to its History, Development, and Acaricidal Properties

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## Compound of Interest

Compound Name: Benzoximate

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## Abstract

**Benzoximate** is an oxime-based acaricide first introduced in the early 1970s for the control of spider mites on various agricultural crops. While now largely considered obsolete in many regions, a technical understanding of its history, chemical properties, and biological activity remains pertinent for the development of new acaricidal agents and for understanding the evolution of pesticide science. This guide provides a comprehensive overview of **Benzoximate**, including its development, synthesis, mode of action, and toxicological profile, with a focus on presenting quantitative data and experimental methodologies.

## Introduction and Historical Development

**Benzoximate** was developed by the Japanese company Nippon Soda and introduced in 1971. [1] It emerged during a period of significant research and development in synthetic pesticides aimed at addressing the growing problem of acaricide resistance in phytophagous mites. As a non-systemic acaricide with contact and stomach action, it was primarily used to control spider mites, including their eggs, on crops such as apples, citrus fruits, and grapes. [1][2] Trade names for **Benzoximate** included Citrazon and Aazomate. [2] Although it saw use in various parts of the world, its registration has since lapsed in many countries, including those in the European Union, and it is now considered largely obsolete. [1]

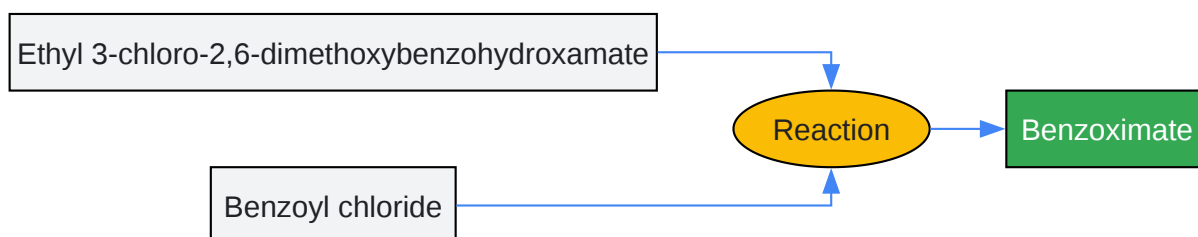
## Chemical Properties and Synthesis

**Benzoximate** is a bridged diphenyl acaricide.[1] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	benzoic 3-chloro-N-ethoxy-2,6-dimethoxybenzimidic anhydride
Chemical Formula	C <sub>18</sub> H <sub>18</sub> ClNO <sub>5</sub>
Molecular Weight	363.79 g/mol
CAS Registry Number	29104-30-1
Appearance	Colorless crystals
Water Solubility	Moderately soluble
Volatility	Quite volatile

Table 1: Chemical and Physical Properties of **Benzoximate**

The synthesis of **Benzoximate** involves the reaction of ethyl 3-chloro-2,6-dimethoxybenzohydroxamate with benzoyl chloride.[2] A generalized workflow for its synthesis is depicted in the following diagram.



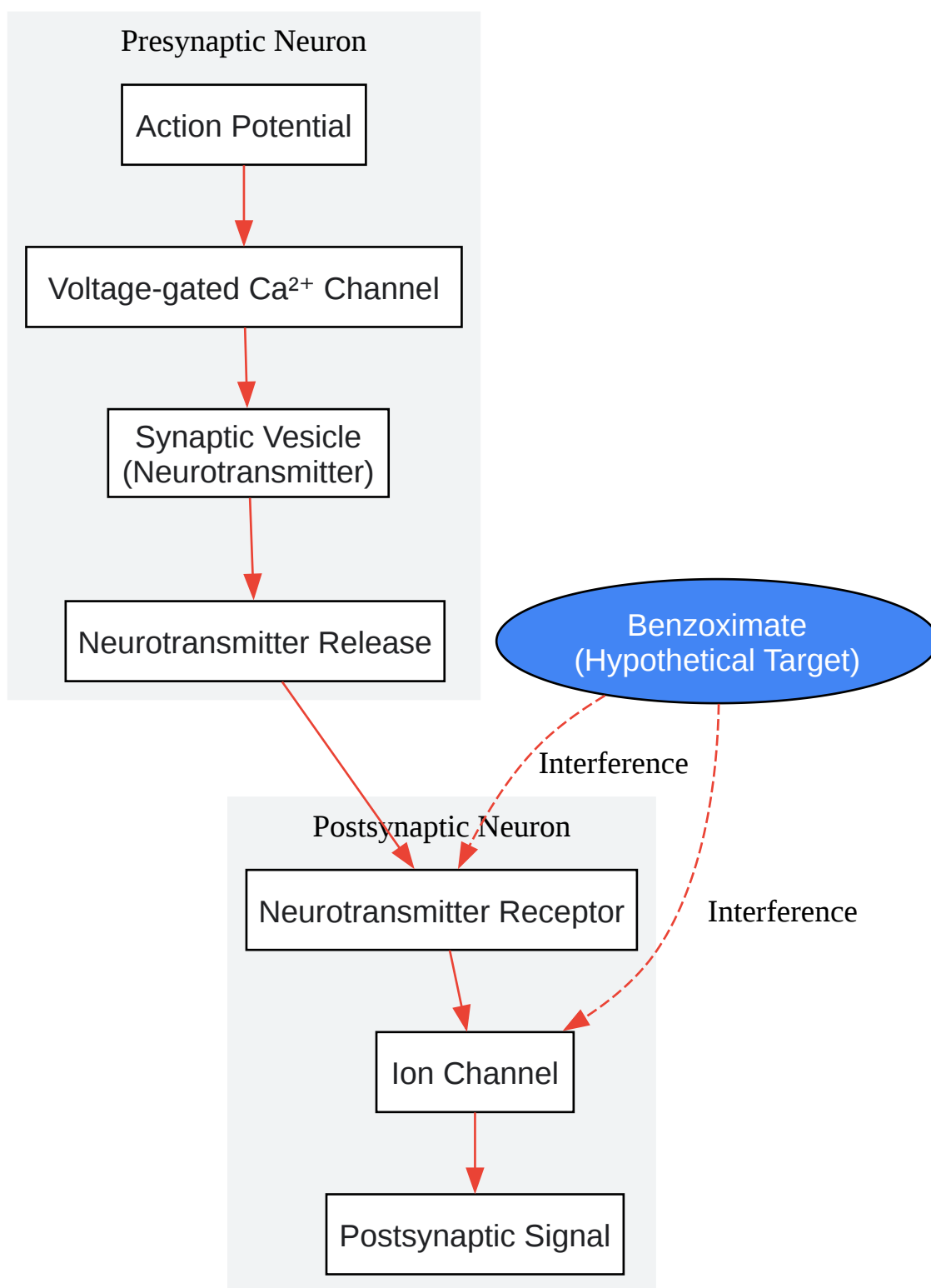
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Caption: Generalized synthesis workflow for **Benzoximate**.

## Mode of Action

The precise mode of action of **Benzoximate** is not well-elucidated but is understood to be neurotoxic.<sup>[1]</sup> It acts as a nerve poison, likely disrupting the normal function of the mite's nervous system.<sup>[1]</sup> As a non-systemic acaricide, it is effective upon direct contact or ingestion by the target pest.<sup>[1]</sup>

While the specific molecular target of **Benzoximate** has not been definitively identified, a generalized signaling pathway for a neurotoxic acaricide can be conceptualized. Such compounds often interfere with synaptic transmission by targeting neurotransmitter receptors or ion channels. The following diagram illustrates a hypothetical signaling pathway for a neurotoxic acaricide. It is important to note that this is a generalized representation, and the exact target of **Benzoximate** within this pathway is unknown.



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Caption: Hypothetical signaling pathway of a neurotoxic acaricide.

## Efficacy and Spectrum of Activity

**Benzoximate** was primarily used to control spider mites (Tetranychidae), including both adult mites and their eggs.<sup>[1]</sup> Key target pests included the European red mite (*Panonychus ulmi*) and the two-spotted spider mite (*Tetranychus urticae*). It was applied to a variety of crops, most notably apples, citrus, and grapes.<sup>[1][2]</sup>

Quantitative efficacy data, such as LC50 values (the concentration of a substance that is lethal to 50% of a test population), for **Benzoximate** against its target pests are not readily available in the public domain, largely due to its age and subsequent obsolescence.

## Experimental Protocols

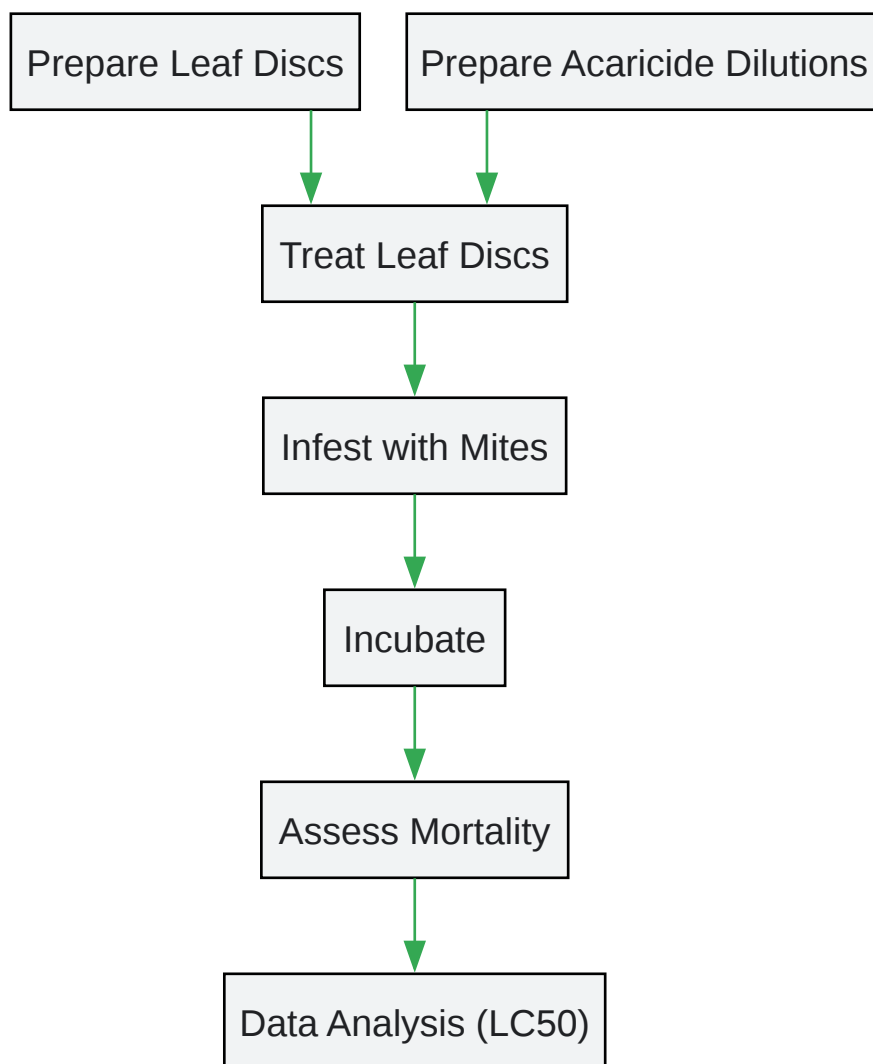
The evaluation of acaricidal efficacy typically involves standardized bioassays. A generalized protocol for a leaf-disc bioassay, a common method for assessing the toxicity of acaricides to spider mites, is described below.

### Experimental Protocol: Leaf-Disc Bioassay for Acaricide Efficacy

- Preparation of Leaf Discs:
  - Select healthy, untreated leaves from the host plant (e.g., bean, apple, or citrus).
  - Cut uniform discs from the leaves, typically 2-4 cm in diameter.
  - Place each leaf disc, abaxial side up, on a layer of moistened cotton or agar in a petri dish to maintain turgor.
- Preparation of Acaricide Solutions:
  - Prepare a stock solution of **Benzoximate** in a suitable solvent (e.g., acetone or ethanol).
  - Make a series of serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., Triton X-100) to achieve a range of test concentrations.
  - A control solution containing only the solvent and surfactant in water should also be prepared.

- Treatment Application:
  - Immerse each leaf disc in the respective acaricide dilution or control solution for a standardized period (e.g., 5-10 seconds).
  - Allow the leaf discs to air-dry completely in a fume hood.
- Mite Infestation:
  - Using a fine brush, transfer a known number of adult female spider mites (e.g., 10-20) onto the treated surface of each leaf disc.
  - Seal the petri dishes with a ventilated lid to prevent mite escape.
- Incubation and Assessment:
  - Incubate the petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
  - Assess mite mortality at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis:
  - Correct the observed mortality for control mortality using Abbott's formula.
  - Perform probit analysis on the concentration-mortality data to determine the LC50 and LC90 values.

The following diagram illustrates the general workflow for this type of bioassay.



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Caption: Generalized workflow for an acaricide leaf-disc bioassay.

## Metabolism and Environmental Fate

Detailed studies on the specific metabolic pathways of **Benzoximate** in plants and animals are not widely available. However, like many xenobiotics, its metabolism would likely proceed through Phase I and Phase II reactions.

- In Animals: Ingested **Benzoximate** would likely undergo hydrolysis of the ester linkage, followed by oxidation and conjugation (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate excretion.

- In Plants: Metabolism in plants would also likely involve hydrolysis and oxidation, followed by conjugation with sugars (glycosylation) to form more polar and less toxic metabolites, which can then be sequestered in vacuoles or incorporated into cell wall components.

The environmental fate of **Benzoximate** is characterized by its moderate water solubility and volatility.<sup>[1]</sup> Information on its persistence in soil and water is limited.

## Toxicology

**Benzoximate** exhibits low acute toxicity to mammals but is classified as an eye irritant.<sup>[1]</sup>

Species	Route	Value
Rat	Oral	>15000 mg/kg
Mouse	Oral	>12000 mg/kg
Rabbit	Oral	>10000 mg/kg

Table 2: Acute Toxicity of **Benzoximate**

In terms of ecotoxicology, **Benzoximate** is considered moderately to highly toxic to aquatic organisms.<sup>[1]</sup>

## Resistance

The development of resistance is a significant challenge in the long-term efficacy of any acaricide. While specific mechanisms of resistance to **Benzoximate** have not been extensively documented, common resistance mechanisms in spider mites to other acaricides include:

- Target-site insensitivity: Mutations in the target protein that reduce its affinity for the acaricide.
- Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which metabolize the acaricide to non-toxic forms.

## Conclusion



**Benzoximate** represents a historically significant development in the chemical control of phytophagous mites. While its use has declined due to the development of newer acaricides and potential resistance issues, a technical understanding of its properties and biological activity provides valuable context for the ongoing research and development of novel pest management strategies. The lack of detailed publicly available data on its specific mode of action and efficacy underscores the importance of thorough documentation and data sharing in the field of pesticide science.

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## References

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